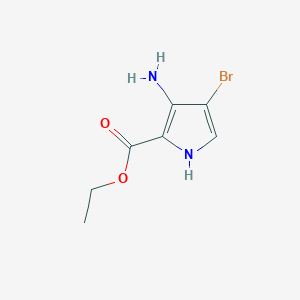
Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate
描述
Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate is a versatile organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of an amino group at the 3-position, a bromo group at the 4-position, and a carboxylate ester group at the 2-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-aminopyrrole-2-carboxylate as the starting material.
Halogenation: Bromination of the pyrrole ring is achieved using bromine (Br2) in an inert solvent like dichloromethane (DCM) at low temperatures to selectively introduce the bromo group at the 4-position.
Esterification: The carboxylate ester group is introduced by reacting the amino pyrrole with ethyl chloroformate in the presence of a base such as triethylamine (TEA) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions, and implementing purification techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of Ethyl 3-amino-1H-pyrrole-2-carboxylate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often facilitated by a base.
Major Products Formed:
Oxidation Products: Pyrrole-2-carboxylic acid derivatives.
Reduction Products: Ethyl 3-amino-1H-pyrrole-2-carboxylate.
Substitution Products: Various substituted pyrrole derivatives.
作用机制
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The mode of action of these compounds often involves interactions with these targets, leading to changes in cellular function. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
The affected pathways and their downstream effects can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been found to affect viral replication pathways .
Result of Action
The molecular and cellular effects of a compound’s action can also vary widely. For example, some indole derivatives have been found to inhibit the replication of certain viruses .
科学研究应用
Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Ethyl 1H-pyrrole-2-carboxylate
Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
Ethyl 3-amino-1H-pyrrole-2-carboxylate
属性
IUPAC Name |
ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-12-7(11)6-5(9)4(8)3-10-6/h3,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOAIBWVLBVIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736368 | |
| Record name | Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890656-26-5 | |
| Record name | Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


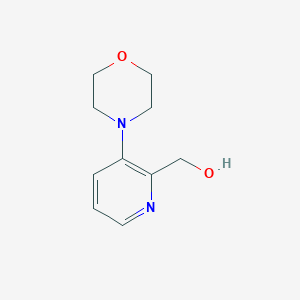

![3,9-Diazaspiro[5.5]undecan-2-one,1-butyl-9-(phenylmethyl)-,(1R)-](/img/structure/B1510359.png)
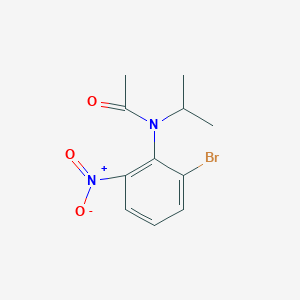
![1-Boc-4-[4-(3,4-Dichlorophenoxy)piperidin-1-ylmethyl]piperidine](/img/structure/B1510363.png)

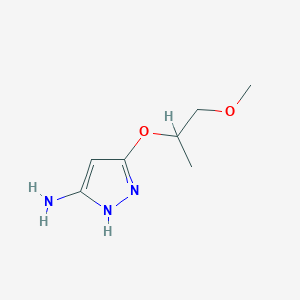
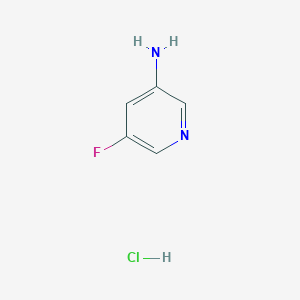
![4-bromo-2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510376.png)
![5-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1510377.png)

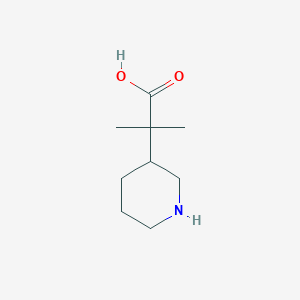
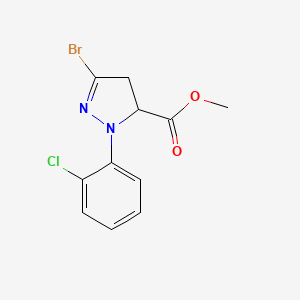
![Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B1510389.png)
